molecular formula C8H4ClF3O B1662069 2-Chloro-5-(trifluoromethyl)benzaldehyde CAS No. 82386-89-8

2-Chloro-5-(trifluoromethyl)benzaldehyde

Cat. No. B1662069
CAS RN: 82386-89-8
M. Wt: 208.56 g/mol
InChI Key: OZZOJJJYKYKBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431808

Procedure details

3-Amino-4-chlorobenzotrifluoride (A.E. Porai-Kosic et al., Zh. Prikl. Khim. 28, 969, 1955; Chem. Abstr. 50, 4880, 1956) (222 g) is slowly added to a stirred solution of 260 ml hydrochloric acid in 2330 ml water. The resultant suspension of the hydrochloride is cooled, treated with 450 g of ice and diazotized at 0°-5° C. with a solution of 80 g of sodium nitrite in 110 ml of water, added dropwise. The mixture is stirred for 1 hour at 0°-5° C. and treated with a cooled solution of 100 g of sodium acetate trihydrate in 150 ml water. The undissolved substance is separated (distillation recovers 70.8 g starting 3-amino-4-chlorobenzotrifluoride) and the solution of the diazonium salt is added while stirring at 10°-20° C. to a solution of formaldoxime (prepared by boiling a mixture of 57.5 g paraformaldehyde, 131.5 g of hydroxylamine hydrochloride, 255 g of sodium acetate trihydrate and 850 ml of water for 15 minutes) and a solution of 32.5 g cupric sulfate pentahydrate, 5 g sodium of sulfite and 800 g of sodium acetate in 300 ml water with the addition of 300 ml of toluene. The mixture is stirred for 2 hours, 1100 ml of hydrochloric acid added and the mixture refluxed for 2 hours. It is then distilled with steam and the distillate extracted with benzene. The extract is washed with a 5% sodium hydrogen carbonate solution and evaporated. The residue is dissolved in 200 ml ether and the solution stirred for 2 hours with 450 ml of 40% sodium hydrogen sulfite solution. After standing overnight, the precipitated addition product is filtered with suction, washed with ether, and suspended in 1 liter of water, then, 200 ml of hydrochloric acid are added and the mixture refluxed for 2 hours. After cooling, it is extracted with benzene, the extract dried with magnesium sulfate, evaporated and the residue processed by distillation. There are obtained 49.1 g (31% per conversion) of 2-chloro-5-trifluoromethylbenzaldehyde, b.p. 93°-96° C./2.1 kPa.
Quantity
1100 mL
Type
reactant
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
reactant
Reaction Step Two
Name
Quantity
2330 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
450 g
Type
reactant
Reaction Step Five
Quantity
80 g
Type
reactant
Reaction Step Six
Name
Quantity
110 mL
Type
solvent
Reaction Step Six
Quantity
100 g
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven
Quantity
57.5 g
Type
reactant
Reaction Step Eight
Quantity
131.5 g
Type
reactant
Reaction Step Eight
Quantity
255 g
Type
reactant
Reaction Step Eight
[Compound]
Name
cupric sulfate pentahydrate
Quantity
32.5 g
Type
reactant
Reaction Step Eight
Quantity
5 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
800 g
Type
reactant
Reaction Step Eight
Name
Quantity
300 mL
Type
solvent
Reaction Step Eight
Name
Quantity
850 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.N([O-])=O.[Na+].O.O.O.[C:21]([O-])(=[O:23])C.[Na+].C=O.Cl.NO.[Na].S([O-])([O-])=O.C([O-])(=O)C.[Na+]>O.C1(C)C=CC=CC=1>[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]([F:12])([F:11])[F:10])=[CH:3][C:2]=1[CH:21]=[O:23] |f:2.3,4.5.6.7.8,10.11,14.15,^1:30|

Inputs

Step One
Name
Quantity
1100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
222 g
Type
reactant
Smiles
NC=1C=C(C=CC1Cl)C(F)(F)F
Name
Quantity
260 mL
Type
reactant
Smiles
Cl
Name
Quantity
2330 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
ice
Quantity
450 g
Type
reactant
Smiles
Step Six
Name
Quantity
80 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
100 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
57.5 g
Type
reactant
Smiles
C=O
Name
Quantity
131.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
255 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
cupric sulfate pentahydrate
Quantity
32.5 g
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-]
Name
Quantity
800 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
850 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour at 0°-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled
ADDITION
Type
ADDITION
Details
added dropwise
CUSTOM
Type
CUSTOM
Details
The undissolved substance is separated
DISTILLATION
Type
DISTILLATION
Details
(distillation recovers 70.8 g starting 3-amino-4-chlorobenzotrifluoride)
ADDITION
Type
ADDITION
Details
the solution of the diazonium salt is added
STIRRING
Type
STIRRING
Details
while stirring at 10°-20° C. to a solution of formaldoxime (
CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
The mixture is stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
It is then distilled with steam
EXTRACTION
Type
EXTRACTION
Details
the distillate extracted with benzene
WASH
Type
WASH
Details
The extract is washed with a 5% sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 200 ml ether
STIRRING
Type
STIRRING
Details
the solution stirred for 2 hours with 450 ml of 40% sodium hydrogen sulfite solution
Duration
2 h
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the precipitated addition product
FILTRATION
Type
FILTRATION
Details
is filtered with suction
WASH
Type
WASH
Details
washed with ether
ADDITION
Type
ADDITION
Details
200 ml of hydrochloric acid are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
it is extracted with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue processed by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=O)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 49.1 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.